1,3'-Bipiperidine dihydrochloride
Overview
Description
1,3'-Bipiperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is also known as 1,3’-bipiperidine dihydrochloride. This compound is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .
Biochemical Analysis
Biochemical Properties
3-(1-Piperidinyl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, which can have various physiological effects.
Cellular Effects
The effects of 3-(1-Piperidinyl)piperidine dihydrochloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, 3-(1-Piperidinyl)piperidine dihydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it prevents the substrate from accessing the site, thereby inhibiting the enzyme’s function . This compound can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Piperidinyl)piperidine dihydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 3-(1-Piperidinyl)piperidine dihydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cognitive function by inhibiting cholinesterase activity . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
3-(1-Piperidinyl)piperidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 3-(1-Piperidinyl)piperidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles. The distribution of this compound within tissues can also influence its overall pharmacological effects.
Subcellular Localization
The subcellular localization of 3-(1-Piperidinyl)piperidine dihydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3'-Bipiperidine dihydrochloride typically involves the reaction of piperidine with a suitable reagent to introduce the piperidinyl group. One common method is the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a hydrogen source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3'-Bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
1,3'-Bipiperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3'-Bipiperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Piperidinone: An oxidized form of piperidine with distinct chemical properties.
N-Methylpiperidine: A methylated derivative with different reactivity.
Uniqueness
1,3'-Bipiperidine dihydrochloride is unique due to its dual piperidine structure, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial processes .
Properties
IUPAC Name |
1-piperidin-3-ylpiperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)10-5-4-6-11-9-10;;/h10-11H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUWRULVYMOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696395 | |
Record name | 1,3'-Bipiperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813425-61-5 | |
Record name | 1,3'-Bipiperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.